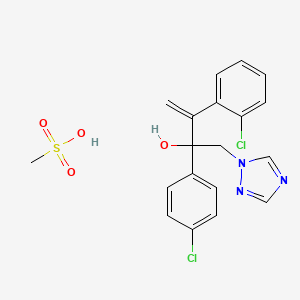
3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DUP-860 es un compuesto sintético conocido por sus propiedades antifúngicas. Fue desarrollado inicialmente por Bristol Myers Squibb Co. El compuesto tiene una fórmula molecular de C18H15Cl2N3O y se caracteriza por su estructura química única .
Métodos De Preparación
DUP-860 se puede sintetizar a través de dos métodos relacionados :
Reacción de Grignard: La reacción de alfa-bromo-2-cloroestireno con magnesio produce el reactivo de Grignard correspondiente. Este reactivo se condensa entonces con alfa,4-dicloroacetofenona para producir 3-(2-clorofenil-2-(4-clorofenil)-1,2-epoxi-3-buteno). Este intermedio se trata con 1,2,4-triazol de potasio para obtener DUP-860.
Reacción de Wittig: La reacción de 1-(2-clorofenil)-2-(4-clorofenil)-2,3-epoxi-1-propano con bromuro de metiltrifenilfosfonio y n-butil litio da el mismo intermedio, que se trata entonces con 1,2,4-triazol de potasio para producir DUP-860.
Análisis De Reacciones Químicas
DUP-860 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, conduciendo a la formación de diferentes derivados.
Sustitución: DUP-860 puede sufrir reacciones de sustitución, donde átomos o grupos específicos de la molécula se sustituyen por otros.
Los reactivos comunes utilizados en estas reacciones incluyen 1,2,4-triazol de potasio, bromuro de metiltrifenilfosfonio y n-butil litio . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: La estructura y reactividad únicas del compuesto lo convierten en un tema valioso para la investigación y síntesis química.
Industria: Las propiedades químicas del compuesto pueden tener aplicaciones en procesos industriales, aunque los usos específicos aún se encuentran bajo investigación.
Mecanismo De Acción
El mecanismo por el cual DUP-860 ejerce sus efectos antifúngicos implica la inhibición de enzimas y vías específicas esenciales para el crecimiento fúngico . El compuesto se dirige a vías moleculares que interrumpen el funcionamiento normal de las células fúngicas, provocando su muerte. Los objetivos y vías moleculares exactos implicados aún se están estudiando para comprender completamente el mecanismo de acción del compuesto.
Comparación Con Compuestos Similares
DUP-860 se puede comparar con otros compuestos antifúngicos como fluconazol e itraconazol . Si bien estos compuestos comparten propiedades antifúngicas similares, la estructura química y los métodos de síntesis únicos de DUP-860 lo diferencian. La capacidad del compuesto para inhibir amebas de vida libre patógenas específicas también destaca su singularidad en comparación con otros agentes antifúngicos .
Compuestos similares incluyen:
Fluconazol: Un agente antifúngico ampliamente utilizado con una estructura química diferente.
Itraconazol: Otro compuesto antifúngico con propiedades y aplicaciones distintas.
Los métodos de síntesis únicos de DUP-860 y su actividad antifúngica específica lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
147821-45-2 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O4S |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C18H15Cl2N3O.CH4O3S/c1-13(16-4-2-3-5-17(16)20)18(24,10-23-12-21-11-22-23)14-6-8-15(19)9-7-14;1-5(2,3)4/h2-9,11-12,24H,1,10H2;1H3,(H,2,3,4) |
Clave InChI |
YGEWFSCDLQLUFV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C=C(C1=CC=CC=C1Cl)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















